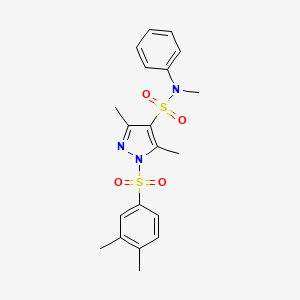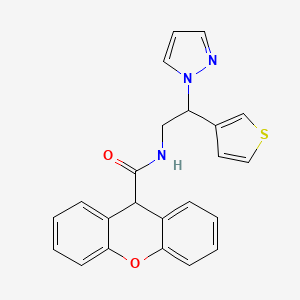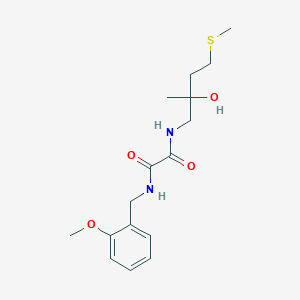
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide, also known as HMB-PP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMB-PP is a derivative of isopentenyl pyrophosphate (IPP), which is an intermediate in the biosynthesis of isoprenoids.
Scientific Research Applications
Discovery in Autoimmune Disease Treatment
The compound N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide, due to its complex structure, may have applications similar to other compounds with intricate molecular configurations. For instance, a sphingosine-1-phosphate (S1P) receptor agonist, ceralifimod (ONO-4641), with a distinct structure, was discovered as a selective agent for S1P1 and S1P5 receptors, aiming at treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS). This compound showcased over 30,000-fold selectivity for S1P1 over S1P3, demonstrating a potential pathway for treating autoimmune conditions by modulating specific receptors without engaging those associated with adverse effects (Kurata et al., 2017).
Antimicrobial Applications
Compounds with oxalamide groups and related structures have been explored for their antimicrobial properties. For example, new oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from N′-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide exhibited notable antibacterial activity. These complexes were characterized and showed significant antimicrobial activity, hinting at the potential for this compound and related compounds to serve as bases for developing new antimicrobial agents (Sang et al., 2020).
properties
IUPAC Name |
N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(21,8-9-23-3)11-18-15(20)14(19)17-10-12-6-4-5-7-13(12)22-2/h4-7,21H,8-11H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDQCOBLHFNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1H-pyrazol-5-yl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2998932.png)

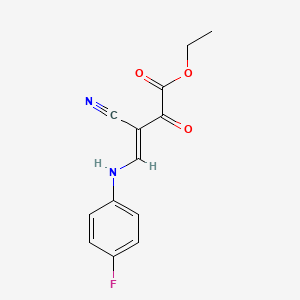

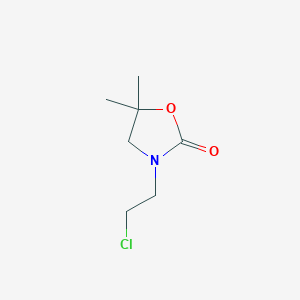
![3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2998939.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2998940.png)
![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2998942.png)
![2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2998943.png)
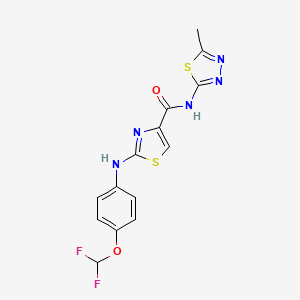
![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2998946.png)
